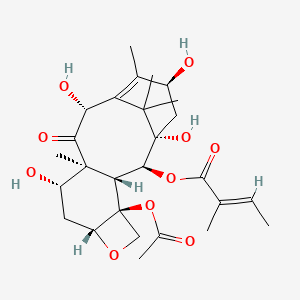

2-Debenzoyl-2-tigloyl 10-DAB

Description

Overview of Taxane (B156437) Natural Products and Their Precursor Roles

Taxanes are a class of diterpenoid compounds naturally occurring in plants of the genus Taxus (yew). mdpi.comnih.gov These molecules are structurally complex, characterized by a distinctive 6/8/6 tricyclic core skeleton. nih.govescholarship.org The most prominent taxane, paclitaxel (B517696) (marketed as Taxol®), is a widely used chemotherapeutic agent. numberanalytics.commdpi.com Its discovery and clinical success spurred intense research into other related compounds. acs.org

The low natural abundance of paclitaxel in the bark of the Pacific yew (Taxus brevifolia) created significant supply challenges, which led researchers to explore alternative production methods. nih.govigem.org This challenge was largely overcome by semi-synthesis, a process that uses more abundant, naturally occurring taxane precursors isolated from renewable sources like yew needles. nih.govnih.gov The most crucial of these precursors is 10-deacetylbaccatin III (10-DAB), which can be chemically converted into paclitaxel and its analogue docetaxel. mdpi.comnih.gov The study of various taxane analogues, including 2-debenzoyl-2-tigloyl 10-DAB, is vital for understanding the biosynthetic pathways that produce these valuable precursors. researchgate.netnih.gov

Table 1: Key Taxane Compounds and Their Roles

| Compound Name | Primary Role/Significance |

|---|---|

| Paclitaxel (Taxol®) | Potent anticancer drug; stabilizes microtubules. numberanalytics.comnih.gov |

| Docetaxel (Taxotere®) | A semi-synthetic analogue of paclitaxel with enhanced solubility and potency. smolecule.com |

| Baccatin (B15129273) III | An important intermediate in the biosynthesis of paclitaxel. researchgate.netnih.gov |

| 10-Deacetylbaccatin III (10-DAB) | Abundant natural precursor used for the industrial semi-synthesis of paclitaxel and docetaxel. mdpi.comnih.gov |

Historical Context of Taxane Biosynthesis Research

The history of taxane research began in the 1960s with a large-scale screening program by the U.S. National Cancer Institute (NCI), which identified cytotoxic activity in the bark of the Pacific yew, Taxus brevifolia. numberanalytics.comnih.gov In 1971, the active compound was isolated and its structure identified as paclitaxel. mdpi.comigem.org The initial development of the drug was slow due to its limited supply and poor water solubility. nih.gov

The supply crisis of the 1980s and early 1990s, driven by the high demand for clinical trials, catalyzed global research efforts into alternative sourcing. nih.gov This led to two major breakthroughs: the development of semi-synthetic methods and the elucidation of the taxane biosynthetic pathway. nih.govacs.org Researchers identified 10-deacetylbaccatin III (10-DAB), found in the needles of the European yew (Taxus baccata), as a viable and more sustainable starting material for semi-synthesis. acs.orgigem.org Concurrently, scientists began to unravel the complex, multi-step enzymatic pathway that plants use to create the taxane skeleton. This pathway starts from the universal diterpenoid precursor geranylgeranyl diphosphate (B83284) (GGPP) and involves numerous steps of cyclization, oxidation, and acylation to build the final complex molecules. mdpi.comnih.gov The discovery of intermediates like this compound was a direct result of these detailed investigations into the metabolic processes within various Taxus species.

Significance of 2-Debenzoyl-2-tigloyl 10-Deacetylbaccatin III as a Biosynthetic Intermediate

2-Debenzoyl-2-tigloyl 10-deacetylbaccatin III was first isolated from the needles of the European yew, Taxus baccata. researchgate.net Its identification was significant as it provided a snapshot of a specific step in the complex biosynthetic assembly line leading to more complex taxanes. The compound is recognized as an intermediate in the formation of baccatin III.

The presence of this and other varied taxane structures demonstrates the promiscuity of some enzymes within the biosynthetic pathway, which can accept multiple substrates and generate a diverse array of products. nih.gov Understanding the formation of such intermediates is critical for metabolic engineering efforts. By identifying the specific genes and enzymes responsible for each step, scientists can potentially manipulate microorganisms or plant cell cultures to overproduce key precursors like 10-DAB, thereby improving the efficiency and cost-effectiveness of manufacturing life-saving drugs. nih.gov Furthermore, as a distinct chemical entity, this compound can be used as an analytical standard for quality control during the production and analysis of paclitaxel and its analogues. lookchem.com

Nomenclature and Structural Relationship to Other Taxane Analogs

The name "2-Debenzoyl-2-tigloyl 10-Deacetylbaccatin III" precisely describes its chemical structure in relation to the more common baccatin III core. nih.gov

10-Deacetylbaccatin III (10-DAB) : This part of the name indicates the base structure is baccatin III, but without the acetyl group at the C-10 position.

2-Debenzoyl : This signifies the absence of the benzoyl group typically found at the C-2 position in baccatin III.

2-tigloyl : This indicates that a tigloyl group ((E)-2-methylbut-2-enoyl) is attached at the C-2 position instead of the benzoyl group.

This compound belongs to the family of classical taxanes, which are defined by a 6/8/6 tricyclic ring system. nih.gov Its chemical formula is C₂₇H₃₈O₁₀ and it has a molecular weight of approximately 522.58 g/mol . scbt.comlgcstandards.com The structural differences between it and related taxanes are crucial, as even minor changes to the functional groups attached to the taxane core can significantly alter biological activity.

Table 2: Structural Comparison of this compound and Related Taxanes

| Compound | Group at C-2 | Group at C-10 | Group at C-13 | Chemical Formula |

|---|---|---|---|---|

| Baccatin III | Benzoyl | Acetyl | Hydroxy | C₃₁H₃₈O₁₁ |

| 10-Deacetylbaccatin III (10-DAB) | Benzoyl | Hydroxy | Hydroxy | C₂₉H₃₆O₁₀ |

| This compound | Tigloyl | Hydroxy | Hydroxy | C₂₇H₃₈O₁₀ scbt.com |

| Paclitaxel | Benzoyl | Acetyl | (2R,3S)-3-(Benzoylamino)-2-hydroxy-3-phenylpropanoyl | C₄₇H₅₁NO₁₄ |

Structure

3D Structure

Properties

IUPAC Name |

[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-1,9,12,15-tetrahydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] (E)-2-methylbut-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H38O10/c1-8-12(2)23(33)36-22-20-25(7,16(30)9-17-26(20,11-35-17)37-14(4)28)21(32)19(31)18-13(3)15(29)10-27(22,34)24(18,5)6/h8,15-17,19-20,22,29-31,34H,9-11H2,1-7H3/b12-8+/t15-,16-,17+,19+,20-,22-,25+,26-,27+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GADAUHGBDGVMET-ORSMARSKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C(=O)OC1C2C(C(CC3C2(CO3)OC(=O)C)O)(C(=O)C(C4=C(C(CC1(C4(C)C)O)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(\C)/C(=O)O[C@H]1[C@H]2[C@@]([C@H](C[C@@H]3[C@]2(CO3)OC(=O)C)O)(C(=O)[C@@H](C4=C([C@H](C[C@@]1(C4(C)C)O)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H38O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60747429 | |

| Record name | (5beta,7beta,10beta,13alpha)-4-(Acetyloxy)-1,7,10,13-tetrahydroxy-9-oxo-5,20-epoxytax-11-en-2-yl (2E)-2-methylbut-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60747429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

522.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

171926-87-7 | |

| Record name | (5beta,7beta,10beta,13alpha)-4-(Acetyloxy)-1,7,10,13-tetrahydroxy-9-oxo-5,20-epoxytax-11-en-2-yl (2E)-2-methylbut-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60747429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Natural Occurrence and Isolation Methodologies of 2 Debenzoyl 2 Tigloyl 10 Deacetylbaccatin Iii

Identification from Taxus Species (e.g., Taxus baccata)

The primary natural source of 2-debenzoyl-2-tigloyl 10-deacetylbaccatin III is the European yew, Taxus baccata. researchgate.net This compound was first identified within the needles of this plant species, which is renowned for its rich and diverse profile of bioactive taxanes. While it is predominantly found in Taxus baccata, trace amounts have also been detected in other Taxus species, such as Taxus cuspidata. The distribution of this taxane (B156437) within the plant tissues follows general patterns of taxane accumulation, with the highest concentrations typically observed in the needles. Its presence has also been noted in the cambium, phloem, and ray parenchyma cells of stems. Furthermore, the concentration of this compound can exhibit seasonal variability, with higher levels often detected in late summer, corresponding with periods of heightened metabolic activity within the plant.

Exploration of Microbial Symbionts (e.g., Endophytic Fungi) as Producers

In the quest for alternative and sustainable sources of taxanes, significant research has focused on microbial symbionts, particularly endophytic fungi that reside within yew trees. nih.goviisc.ac.in These fungi have been identified as potential producers of various taxanes, including paclitaxel (B517696) and its precursors. nih.goviisc.ac.in Research suggests that some endophytic fungi possess the genetic machinery for taxane biosynthesis. For instance, the enzyme 10-deacetylbaccatin III-10-O-acetyltransferase (DBAT), which is crucial in the taxol biosynthetic pathway, has been identified and characterized in endophytic fungi like Lasiodiplodia theobromae. nih.gov While the direct production of 2-debenzoyl-2-tigloyl 10-deacetylbaccatin III by endophytic fungi is a subject of ongoing investigation, the presence of key biosynthetic enzymes suggests their potential as a viable production platform, which could be optimized through fermentation technology. researchgate.netiisc.ac.in

Advanced Extraction Techniques for Taxane Diterpenoids

The extraction of taxane diterpenoids from plant material is a critical first step in their isolation. Traditional methods often involve solvent extraction, which can be time-consuming and result in the co-extraction of impurities like chlorophyll (B73375) and lipids. google.comgoogle.com To enhance efficiency and yield, various advanced extraction techniques have been developed and applied.

Ultrasonic-assisted extraction (UAE) utilizes sound waves to disrupt plant cell walls, facilitating the release of intracellular components. mdpi.com Studies have shown that optimizing parameters such as solvent composition, solid-to-liquid ratio, temperature, and sonication time can significantly improve taxane yields. mdpi.comnih.gov For instance, the combination of ultrasound with microwave treatment (ultrasonic–microwave synergistic extraction) has been shown to shorten extraction times and increase yields compared to either method alone. nih.gov

Microwave-assisted extraction (MAE) employs microwave energy to heat the solvent and plant matrix, leading to faster and more efficient extraction. mdpi.com This method can significantly reduce extraction time from hours to minutes. mdpi.com

Accelerated solvent extraction (ASE) uses elevated temperatures and pressures to increase the efficiency of solvent extraction, leading to higher yields and reduced solvent consumption. nih.gov

Supercritical fluid extraction (SFE) , often using carbon dioxide, offers an environmentally friendly alternative to organic solvents. nih.govresearchgate.net While effective, the high cost of this technology can be a limitation. nih.gov

Chromatographic Separation and Purification Strategies

Following extraction, the crude extract contains a complex mixture of taxanes and other plant metabolites, necessitating sophisticated separation and purification techniques.

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the analysis and purification of taxanes. mdpi.commdpi.commdpi.com Reversed-phase HPLC, typically using a C18 column, is widely employed for separating taxanes based on their hydrophobicity. mdpi.comtandfonline.com The mobile phase usually consists of a gradient mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). mdpi.commdpi.com

Preparative HPLC allows for the isolation of taxanes in larger quantities with high purity. mdpi.com By optimizing parameters such as flow rate, injection volume, and column temperature, researchers can achieve purities of over 95% for specific taxanes. mdpi.com For instance, a method for purifying 10-deacetyltaxol (B21601) and paclitaxel from Taxus cuspidata using preparative HPLC achieved purities of 95.33% and 99.15%, respectively. mdpi.com

Before the final purification by HPLC, other preparative chromatographic techniques are often used for preliminary separation and enrichment of taxanes.

Column chromatography using silica (B1680970) gel or alumina (B75360) is a common initial step. nih.govtandfonline.com This technique separates compounds based on their polarity. For example, a crude extract can be first passed through an alumina column to remove a significant portion of impurities. nih.govtandfonline.com

Flash chromatography , a modification of column chromatography that uses pressure to speed up the separation, is also utilized. nih.govtandfonline.com Reversed-phase flash chromatography on a C18 column has been successfully used to separate various taxanes from Taxus chinensis cell culture extracts. nih.govtandfonline.com

High-speed counter-current chromatography (HSCCC) is another liquid-liquid partition chromatography technique that has proven effective for separating taxanes. nih.gov This method avoids the use of solid stationary phases, which can sometimes lead to irreversible adsorption of the sample.

High-Performance Liquid Chromatography (HPLC) for Taxane Isolation

Optimization of Isolation Yields for Research Scale

Maximizing the yield of 2-debenzoyl-2-tigloyl 10-deacetylbaccatin III and other taxanes on a research scale involves a multi-pronged approach that optimizes both extraction and purification steps.

The choice of extraction solvent and method is crucial. Response surface methodology (RSM) is often employed to systematically optimize multiple extraction parameters simultaneously, such as solvent concentration, solid-to-liquid ratio, and extraction time, to achieve the maximum yield. mdpi.comnih.gov

Fractional precipitation can be used as an intermediate step to enrich the target compounds. By carefully selecting solvents and anti-solvents, it is possible to precipitate out certain taxanes, thereby increasing their concentration before final chromatographic purification. mdpi.comnih.gov For example, using methanol as a solvent and water as an antisolvent has been shown to be effective for the recrystallization and purification of taxanes. mdpi.com

Combining different chromatographic techniques in a sequential manner is also a key strategy. A typical workflow might involve initial cleanup with column chromatography, followed by preparative HPLC for final purification. nih.gov This multi-step process allows for the efficient removal of a wide range of impurities, leading to a higher yield of the pure compound.

Biosynthetic Pathways and Enzymatic Transformations Involving 2 Debenzoyl 2 Tigloyl 10 Deacetylbaccatin Iii

Elucidation of the Taxane (B156437) Biosynthetic Pathway Segment Incorporating 2-Debenzoyl-2-tigloyl 10-Deacetylbaccatin III

The biosynthesis of taxanes begins with the cyclization of geranylgeranyl diphosphate (B83284) (GGPP) to form the foundational taxadiene skeleton. biorxiv.orgencyclopedia.pub Following this initial step, the taxane core undergoes numerous modifications by tailoring enzymes at various positions, including C1, C2, C4, C5, C7, C9, C10, and C13. encyclopedia.pubmdpi.com These reactions, primarily hydroxylations and acylations, create a vast array of taxoid intermediates.

The pathway leading to paclitaxel (B517696) involves the formation of 10-deacetylbaccatin III (10-DAB), a key precursor often used in the semi-synthesis of the final drug. mdpi.comoup.com The formation of 2-debenzoyl-2-tigloyl 10-deacetylbaccatin III represents a branch point or a side-route from the direct line to paclitaxel. It is characterized by the absence of a benzoyl group at the C-2 position, which is instead occupied by a tigloyl group. This modification occurs on the 10-deacetylbaccatin III core structure. While the precise sequence is complex and can vary, it is understood that a series of transformations leads to a hypothetical precursor, 2-debenzoyltaxane. This intermediate is then acted upon by specific acyltransferases. encyclopedia.pubmdpi.com The presence of 2-debenzoyl-2-tigloyl 10-deacetylbaccatin III underscores the metabolic flexibility of Taxus species, which can produce hundreds of distinct taxoids by utilizing different acyl-CoA donors at various hydroxylated positions of the taxane core. pnas.orgresearchgate.net

Characterization of Key Enzymes Catalyzing Modifications at the C-2 Position

The acylation and deacylation at the C-2 position of the taxane ring are pivotal steps that influence the final structure and diversity of taxoids. These reactions are catalyzed by specific enzymes belonging to the BAHD acyltransferase superfamily. biorxiv.orgresearchgate.net

The primary enzyme responsible for adding the benzoyl group at the C-2 position is taxane-2α-O-benzoyltransferase (TBT). biorxiv.orgmdpi.compnas.org This enzyme catalyzes the transfer of a benzoyl group from benzoyl-CoA to the 2α-hydroxyl group of a 2-debenzoyl taxane intermediate. pnas.org The isolation and functional expression of the cDNA clone for TBT from Taxus cuspidata were crucial in confirming its role in the late stages of paclitaxel biosynthesis. pnas.org The formation of 2-debenzoyl-2-tigloyl 10-deacetylbaccatin III implies the action of a related, but distinct, acyltransferase capable of utilizing tigloyl-CoA as a substrate. The promiscuity and regiospecificity of these acyltransferases allow for the synthesis of a wide range of taxane esters. While TBT is specific for benzoyl-CoA, other uncharacterized or less-specific acyltransferases within Taxus are likely responsible for incorporating alternative acyl groups, such as the tigloyl group, at this position. The existence of over 350 naturally occurring taxoids is a testament to the diverse enzymatic acylations that take place. pnas.org

The enzymes involved in taxane biosynthesis exhibit remarkable regiospecificity and stereospecificity. The taxane-2α-O-benzoyltransferase (TBT) is highly specific for the 2α-hydroxyl group on the taxane core. pnas.org This ensures that the benzoyl group is attached at the correct position and with the correct stereochemistry for the biosynthesis of paclitaxel. Studies with the recombinant TBT enzyme have confirmed its regiospecificity, showing a clear preference for the C-2 position. pnas.org Similarly, the enzyme 10-deacetylbaccatin III-10-O-acetyltransferase (DBAT) specifically acetylates the C-10 hydroxyl group. acs.org However, some acyltransferases have shown a degree of "regioselective promiscuity." For instance, DBAT was found to be capable of acetylating the C-4 position of certain 4-deacetylated baccatin (B15129273) III analogs, demonstrating that the regiochemistry of these enzymes can be mutable. acs.org This enzymatic flexibility is likely what allows for the production of varied taxoids like 2-debenzoyl-2-tigloyl 10-deacetylbaccatin III, where an alternative acyl group is attached at a position typically occupied by a benzoyl moiety.

Acyltransferases and Deacylases Specific to Taxane Skeleton

Genetic and Metabolic Engineering Approaches for Enhanced Production of Taxane Intermediates in Host Organisms

The low natural abundance of paclitaxel and its precursors in yew trees has driven research into biotechnological production methods. nih.gov A significant hurdle is the difficulty in genetically transforming Taxus species. nih.gov Nevertheless, metabolic engineering has shown promise. One approach involves overexpressing genes that encode rate-limiting enzymes in the biosynthetic pathway within Taxus cell cultures. nih.gov For example, transgenic cell cultures of Taxus mairei that overexpressed the gene for 10-deacetylbaccatin III-10-O-acetyltransferase (DBAT) were developed to enhance the production of taxane intermediates. nih.gov

Another strategy is the reconstruction of parts of the taxane biosynthetic pathway in microbial hosts like Saccharomyces cerevisiae (yeast) and Escherichia coli. nih.govresearchgate.net Researchers have successfully expressed multiple genes from the taxane pathway in yeast, demonstrating that the initial steps, leading to intermediates like taxadiene, can be reconstituted in a microbial system. nih.govresearchgate.net While the transfer of the entire pathway to a heterologous host has not yet been achieved, these efforts are a crucial step towards developing a sustainable, fermentative source of paclitaxel precursors. nih.gov The ultimate goal is to create a synthetic organism capable of producing these valuable compounds, bypassing the need for harvesting endangered yew trees.

Table 1: Genetic Engineering Strategies for Taxane Production

| Strategy | Approach | Target Gene/Enzyme Example | Host Organism | Outcome | Reference |

|---|---|---|---|---|---|

| Gene Overexpression | Increase flux through the pathway | 10-deacetyl baccatin III-10-O-actyl transferase (DBAT) | Taxus mairei cell cultures | Enhanced production of taxanes | nih.gov |

| Pathway Reconstruction | Engineer early pathway steps | Genes for taxadiene synthesis | Saccharomyces cerevisiae | Production of taxadiene intermediate | nih.govresearchgate.net |

| Transcription Factor Engineering | Modulate regulatory networks | TcMYB73 | Taxus chinensis needles | Increased accumulation of 10-DAB and baccatin III | researchgate.net |

This table is interactive. Click on the headers to sort the data.

Transcriptomic and Proteomic Analysis of Biosynthetic Pathways in Taxus Cultivars

Transcriptomic (gene expression) and proteomic (protein content) analyses have become powerful tools for dissecting the complex regulatory networks governing taxane biosynthesis in different Taxus species and cultivars. oup.comnih.govnih.gov These studies compare the molecular profiles of high-yielding versus low-yielding cultivars or different plant tissues to identify key genes and proteins.

Comparative transcriptome analysis of different Taxus yunnanensis cultivars revealed significant tissue-specific differences in the expression of paclitaxel biosynthesis genes. nih.govresearchgate.net For instance, a lower transcript abundance of genes involved in the final steps of the pathway (e.g., TBT, DBAT) in the needles of one cultivar was correlated with a higher accumulation of the precursor 10-DAB. nih.govresearchgate.net Similarly, integrated transcriptomic and metabolomic analyses of Taxus chinensis var. mairei tissues showed that most genes involved in paclitaxel biosynthesis had the highest expression levels in the roots. nih.gov

Proteomic studies have complemented these findings. A comparative proteomic analysis of Taxus × media and Taxus mairei identified differentially expressed proteins related to the supply of precursors for paclitaxel biosynthesis, helping to explain the variation in taxoid content between the species. oup.comnih.gov These "omics" approaches provide a holistic view of the metabolic pathways and have been instrumental in identifying new enzyme candidates and transcription factors that regulate the production of specific taxoids. biorxiv.orgnih.gov

Table 2: Key Findings from Transcriptomic and Proteomic Studies of Taxus

| Study Type | Taxus Species/Cultivar | Key Finding | Implication | Reference |

|---|---|---|---|---|

| Transcriptomics | Taxus yunnanensis (Zd1 vs. Zd2 cultivars) | Lower expression of final pathway genes (TBT, DBAT) in Zd2 needles correlated with higher 10-DAB accumulation. | Gene expression levels directly impact the profile of accumulated taxane intermediates. | nih.gov |

| Proteomics | Taxus × media vs. Taxus mairei | Differentially expressed proteins in precursor supply and flavonoid biosynthesis pathways. | Interspecific differences in protein levels contribute to variations in taxoid and metabolite content. | oup.comnih.gov |

| Integrated Omics | Taxus chinensis var. mairei (different tissues) | Highest expression of biosynthesis genes found in roots, while paclitaxel accumulation was high in leaves and bark. | Highlights complex regulation involving gene expression, protein activity, and metabolite transport/storage. | nih.gov |

| Transcriptomics | Taxus cuspidata (wild vs. cultivated) | Key enzyme genes in the paclitaxel pathway were generally upregulated in cultivated species. | Cultivation and breeding can select for enhanced expression of biosynthetic genes, leading to higher yields. | researchgate.net |

This table is interactive. Click on the headers to sort the data.

Table 3: List of Compounds

| Compound Name |

|---|

| 10-deacetylbaccatin III (10-DAB) |

| 2-Debenzoyl-2-tigloyl 10-Deacetylbaccatin III |

| Baccatin III |

| Benzoyl-CoA |

| Geranylgeranyl diphosphate (GGPP) |

| Paclitaxel |

| Taxadiene |

Chemical Synthesis and Derivatization Strategies for 2 Debenzoyl 2 Tigloyl 10 Deacetylbaccatin Iii

Semi-Synthesis of 2-Debenzoyl-2-tigloyl 10-Deacetylbaccatin III from Related Taxanes (e.g., 10-DAB)

The semi-synthesis of 2-debenzoyl-2-tigloyl 10-deacetylbaccatin III typically commences with the more abundant naturally occurring taxane (B156437), 10-deacetylbaccatin III (10-DAB). researchgate.net 10-DAB serves as a crucial starting material for the production of paclitaxel (B517696) and its derivatives. lookchem.comnih.gov The conversion process involves a series of carefully orchestrated chemical transformations.

A key step in the semi-synthesis is the selective acylation of the C2 hydroxyl group of 10-DAB with a tigloyl group. This reaction is generally carried out using tigloyl chloride in the presence of a base. Following the introduction of the tigloyl moiety, the benzoyl group at the C2 position must be removed. This debenzoylation can be accomplished through methods such as hydrolysis or reduction. The final product is then purified using chromatographic techniques to isolate the desired 2-debenzoyl-2-tigloyl 10-deacetylbaccatin III.

It is noteworthy that the needles of the European yew, Taxus baccata, have been identified as a natural source of 2-debenzoyl-2-tigloyl 10-deacetylbaccatin III, alongside other 10-deacetylbaccatin III analogues. researchgate.net

Selective Chemical Modifications of 2-Debenzoyl-2-tigloyl 10-Deacetylbaccatin III

The unique structure of 2-debenzoyl-2-tigloyl 10-deacetylbaccatin III, with its various functional groups, offers multiple sites for selective chemical modifications. These modifications are instrumental in creating novel taxane analogs with potentially enhanced biological activities.

Esterification is a fundamental reaction in the derivatization of 2-debenzoyl-2-tigloyl 10-deacetylbaccatin III. The hydroxyl groups present on the taxane core, particularly at the C7 and C10 positions, are amenable to esterification with a wide range of acylating agents. This allows for the introduction of diverse functionalities, which can significantly influence the molecule's properties.

Transesterification reactions can also be employed to modify the ester groups already present in the molecule. For instance, the tigloyl group at the C2 position could potentially be exchanged for other acyl groups through transesterification, leading to a variety of 2-debenzoyl analogs. Research into the intramolecular transesterification of taxanes has provided insights into the reactivity of these complex molecules. nih.gov

Selective deesterification, or hydrolysis of specific ester groups, is a critical tool in the manipulation of the taxane core. The ability to selectively remove acyl groups allows for the targeted modification of the resulting free hydroxyl groups.

Studies on taxanes have demonstrated that the ester linkages at different positions exhibit varying degrees of lability. For example, hydrazinolysis has been shown to be an effective method for the selective cleavage of ester functionalities at the C10 and C13 positions of taxanes, yielding 10-DAB III. google.com While this specific example relates to the formation of 10-DAB, the principles of selective deesterification are applicable to the modification of 2-debenzoyl-2-tigloyl 10-deacetylbaccatin III. For instance, alkaline hydrolysis conditions, such as using potassium carbonate in a methanol-water mixture, have been proposed for the removal of the benzoyl group at the C2 position.

The hydroxyl groups on the 2-debenzoyl-2-tigloyl 10-deacetylbaccatin III scaffold can be selectively oxidized to yield ketones or aldehydes. Conversely, the ester groups within the molecule can be reduced to their corresponding alcohols under specific reaction conditions. These oxidation and reduction reactions provide further avenues for creating structural diversity within this class of taxanes. The ability to modify the oxidation state of specific carbon atoms can have a profound impact on the biological activity of the resulting analogs.

Selective Deesterification and Hydrolysis Studies

Total Synthesis Approaches to the Taxane Core Relevant to 2-Debenzoyl-2-tigloyl 10-Deacetylbaccatin III

The total synthesis of the taxane core is a monumental achievement in organic chemistry, with several research groups having successfully completed the synthesis of paclitaxel. researchgate.net These synthetic strategies, while not directly targeting 2-debenzoyl-2-tigloyl 10-deacetylbaccatin III, are highly relevant as they provide a blueprint for the construction of the fundamental taxane framework.

The key challenges in the total synthesis of taxanes include the construction of the complex 6-8-6 tricyclic ring system and the stereoselective installation of the numerous functional groups. researchgate.net The various approaches developed for the synthesis of the taxane core could, in principle, be adapted to produce 2-debenzoyl-2-tigloyl 10-deacetylbaccatin III or its precursors. However, due to the complexity and length of these synthetic sequences, total synthesis is generally not a commercially viable method for the production of this specific taxane analog. researchgate.net

Design and Synthesis of Novel Taxane Analogs Derived from 2-Debenzoyl-2-tigloyl 10-Deacetylbaccatin III

2-Debenzoyl-2-tigloyl 10-deacetylbaccatin III serves as a valuable starting point for the design and synthesis of novel taxane analogs. lookchem.com Its unique substitution pattern, particularly the presence of the tigloyl group at the C2 position, distinguishes it from more common taxanes like baccatin (B15129273) III and 10-DAB. This structural feature makes it an attractive scaffold for the development of new anticancer agents. lookchem.com

The chemical modification strategies discussed in the preceding sections, such as esterification, deesterification, oxidation, and reduction, can be applied to 2-debenzoyl-2-tigloyl 10-deacetylbaccatin III to generate a library of novel analogs. These analogs can then be screened for their biological activity, with the aim of identifying compounds with improved efficacy, better solubility, or reduced side effects compared to existing taxane-based drugs. The development of such analogs is a key area of research in the field of medicinal chemistry. lookchem.com

Rational Design Based on Structural Features

Rational drug design relies on a deep understanding of the target molecule's structure and its interactions with biological systems. For taxanes, extensive SAR studies have mapped the importance of various functional groups on the baccatin core to their biological activity. nih.govnih.gov This knowledge allows for the targeted modification of 2-Debenzoyl-2-tigloyl 10-deacetylbaccatin III to generate analogues with potentially improved characteristics.

The primary sites for rational modification on this scaffold are the hydroxyl groups, particularly at the C-7 and C-10 positions, and the C-2 tigloyl ester itself.

C-10 Position: The hydroxyl group at C-10 is a highly accessible and reactive site for esterification, etherification, or the introduction of carbonates and carbamates. acs.org In the biosynthesis of paclitaxel, this position is acetylated. core.ac.uk By introducing a variety of acyl groups, chemists can modulate the compound's lipophilicity and steric profile. For instance, replacing the native hydroxyl with different esters can influence binding affinity to target proteins. acs.org

C-2 Position: The C-2 position is critical for activity. While the natural paclitaxel possesses a benzoyl group, the presence of a tigloyl group in this analogue offers a different starting point. core.ac.ukresearchgate.net Strategies could involve the selective removal of the tigloyl group followed by the introduction of a series of different aromatic and aliphatic esters to probe the hydrophobic pocket of the binding site. core.ac.ukresearchgate.net Studies on other C-2 modified taxanes have shown that substitutions on the C-2 benzoate (B1203000) ring can lead to highly potent compounds. nih.govnih.gov

C-7 Position: The C-7 hydroxyl is another key site for derivatization. Although modifications at this position are generally sensitive, the introduction of specific groups like sulfonates, carbonates, or alternative esters can be explored. researchgate.net Protecting this group, for example with a triethylsilyl (TES) ether, is a common strategy to allow for selective reactions at other sites, such as C-10. acs.org

The table below outlines potential modifications based on rational design principles.

| Position on Core | Existing Group | Rationale for Modification | Potential New Functional Groups |

|---|---|---|---|

| C-10 | Hydroxyl (-OH) | Modulate polarity and steric interactions. Key site for creating diverse esters. | Acetates, Propionates, Carbonates, Carbamates, Ethers |

| C-2 | Tigloyl | Explore SAR of the hydrophobic binding pocket; C-2 is critical for activity. | Substituted Benzoates (e.g., m-methoxybenzoyl), Cyclohexyl Esters, other Aliphatic Esters |

| C-7 | Hydroxyl (-OH) | Fine-tune solubility and activity. Often modified to a lesser extent. | Silyl Ethers (as protecting groups), Acetates, Sulfonates |

| C-13 | Hydroxyl (-OH) | Attachment point for the phenylisoserine (B1258129) side chain, crucial for paclitaxel-like activity. | Esterification with various β-lactams to form complete taxoid structures. |

Combinatorial Chemistry Approaches for Taxane Libraries

Combinatorial chemistry is a powerful strategy to rapidly generate a large number of diverse, yet structurally related, compounds from a common molecular scaffold. scielo.br This approach is particularly well-suited for exploring the SAR of complex molecules like taxanes. Using 2-Debenzoyl-2-tigloyl 10-deacetylbaccatin III as the core, a library of new derivatives can be synthesized efficiently.

The most common approach involves solution-phase or solid-phase parallel synthesis. acs.orgscielo.br In a typical solid-phase synthesis, the core molecule is first attached to a polymer resin via a cleavable linker, often at a hydroxyl group like C-7. acs.org With the core immobilized, the reactive C-10 hydroxyl group can be exposed to a variety of reactants in a spatially separated array (e.g., a 96-well plate). Each well contains a different acylating agent (like an acid chloride or anhydride), leading to the formation of a unique C-10 ester in each well.

This methodology allows for the creation of a "library" of hundreds of compounds in a single, streamlined process. scielo.br After the reactions are complete, the new derivatives are cleaved from the resin and can be submitted for high-throughput screening. This approach systematically explores the chemical space around the C-10 position, potentially identifying derivatives with superior properties.

The table below illustrates a hypothetical combinatorial library generated from the title compound.

| Scaffold | Reaction Site | Building Block (Acylating Agent) | Resulting Library Member (C-10 Ester) |

|---|---|---|---|

| 2-Debenzoyl-2-tigloyl 10-deacetylbaccatin III | C-10 Hydroxyl | Acetyl Chloride | 10-acetyl-2-debenzoyl-2-tigloylbaccatin III |

| Propionyl Chloride | 10-propionyl-2-debenzoyl-2-tigloylbaccatin III | ||

| Cyclopropanecarbonyl Chloride | 10-(cyclopropanecarbonyl)-2-debenzoyl-2-tigloylbaccatin III | ||

| Methoxyacetyl Chloride | 10-(methoxyacetyl)-2-debenzoyl-2-tigloylbaccatin III |

Preclinical Biological Activity and Molecular Mechanisms of 2 Debenzoyl 2 Tigloyl 10 Deacetylbaccatin Iii and Its Analogs

Investigation of Cellular and Subcellular Interactions (e.g., Microtubule Dynamics)

The primary molecular target of taxanes, including 2-Debenzoyl-2-tigloyl 10-DAB, is the microtubule. Microtubules are highly dynamic polymers composed of α- and β-tubulin dimers, essential for various cellular functions, most notably the formation of the mitotic spindle during cell division. nih.gov The mechanism of action for taxane (B156437) compounds involves binding to the β-tubulin subunit within the microtubule polymer. tandfonline.com This binding event stabilizes the microtubule, effectively inhibiting its depolymerization into free tubulin dimers.

This disruption of the normal dynamic equilibrium of microtubules is critical. nih.gov The cell cycle is arrested, typically at the G2/M phase, because the stabilized mitotic spindle cannot function correctly to segregate chromosomes. This prolonged mitotic blockage ultimately triggers apoptosis, or programmed cell death. While the effects of this compound itself have not been as extensively documented in vivo as those of paclitaxel (B517696), its structural similarity and classification as a taxane analog strongly indicate that it operates through this same fundamental mechanism of microtubule stabilization. researchgate.net Studies on paclitaxel have directly demonstrated this alteration of microtubule dynamics in vivo, showing a reduced flux of tubulin dimers into the polymer, which serves as a benchmark for understanding the actions of related compounds. nih.gov

In Vitro Assessment of Biological Effects on Cellular Processes

The biological effects of this compound and its analogs are commonly assessed through in vitro assays that measure their impact on cellular processes, particularly cell proliferation and viability. These assays typically utilize various cancer cell lines. For instance, studies on taxol analogs with modifications at the C-2 position have been evaluated for their cytotoxicity against cell lines such as human colon cancer cells and B16 melanoma cells. researchgate.net

The general finding from these studies is that the nature of the chemical group at the C-2 position is critical for cytotoxic potency. researchgate.netresearchgate.net While specific IC50 values for this compound are not widely reported in peer-reviewed literature, evaluations of other C-2 analogs of paclitaxel have shown that they are often less potent than the parent compound. researchgate.net For example, several C-2 modified analogs, including a C1,2 cyclic carbonate, were found to be less effective than taxol in both tubulin polymerization and cytotoxicity assays. researchgate.net This suggests that while this compound is expected to be biologically active due to its taxane core, its potency is likely different from that of paclitaxel due to the substitution of the C-2 benzoyl group with a tigloyl group.

Structure-Activity Relationship (SAR) Studies of the Taxane Skeleton and C-2 Moiety

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity. For the taxane class of molecules, SAR studies have demonstrated that the side chains at positions C-2, C-4, and C-13 are all critical for biological activity. tandfonline.com The ester group at the C-2 position, in particular, plays an intimate role in the interaction with the tubulin binding site. tandfonline.comcapes.gov.br

The subject compound, this compound, features a tigloyl group at the C-2 position instead of the benzoyl group found in paclitaxel. The tigloyl group is smaller and has a different electronic and steric profile. SAR studies indicate that such alterations are significant. While direct comparisons are limited, the established principle is that the C-2 position is highly sensitive to modification, with the benzoyl group being optimal in many cases.

| Structural Modification at C-2 | Impact on Biological Activity | Reference |

| Removal of C-2 benzoyl group | Reduces biological activity | researchgate.net |

| Replacement with heterocyclic groups | Diminished activity compared to paclitaxel | researchgate.net |

| Deoxygenation at C-2 | Much reduced antitumor activity | researchgate.net |

| Bridging from C-2 phenyl to C-3' | Activity depends on bridge location; some meta-linked isomers retain microtubule assembly activity | tandfonline.com |

This table summarizes general findings for modifications at the C-2 position of the taxane skeleton.

Mechanistic Studies on Potential Inhibitory or Modulatory Effects on Enzyme Systems

The primary mechanistic action of this compound is the modulation of the tubulin protein system. While tubulin is not a classical enzyme in the sense of a kinase or protease, β-tubulin does possess GTPase activity, and the dynamic polymerization and depolymerization of microtubules is a highly regulated, energy-dependent process. Therefore, the stabilizing effect of taxanes can be viewed as a potent modulation of this dynamic protein system. nih.gov By binding to the polymerized form of tubulin, the compound inhibits the dissociation of tubulin dimers, thus interfering with the functional cycle of the microtubule "enzyme" system.

Beyond its direct effect on microtubules, the broader enzymatic interactions of this specific compound are less defined. Its biosynthesis from precursor molecules in Taxus species involves a cascade of enzymatic reactions, such as those catalyzed by transferase enzymes that add the various side chains to the taxane core. researchgate.net For example, a 2α-O-benzoyl transferase is responsible for adding the benzoyl group in the biosynthesis of related taxanes. researchgate.net However, its role as an inhibitor or modulator of other distinct enzyme systems is not its primary reported mechanism of action. The core anti-cancer activity described in preclinical models is consistently attributed to its effect on microtubule dynamics.

Role in Preclinical Drug Discovery Pipelines as a Research Tool

In preclinical drug discovery, compounds like this compound serve several important functions. ppd.com Primarily, it is a key intermediate in the semi-synthesis of more complex taxanes like paclitaxel. Its precursor, 10-deacetylbaccatin III (10-DAB), is extracted from the needles of yew trees (Taxus species) and serves as the starting material for the commercial production of paclitaxel and docetaxel. researchgate.netresearchgate.net this compound represents a naturally occurring variation or a synthetic intermediate in this process. researchgate.net

Furthermore, it functions as a valuable research tool in the following areas:

Structure-Activity Relationship (SAR) Studies: As detailed in section 5.3, this analog and others with modified C-2 groups are synthesized and tested to probe the requirements of the taxane binding pocket on tubulin. tandfonline.comresearchgate.net This helps in designing new analogs with potentially improved properties.

Biosynthetic Pathway Elucidation: Studying the presence and concentration of various taxane intermediates in Taxus cell cultures helps scientists understand the complex biosynthetic pathways that produce these compounds. ub.edu

Discovery of New Leads: Phenotypic screening, where compounds are tested for their effect on cell behavior without a preconceived target, is a powerful strategy in drug discovery. nih.gov Natural product derivatives like this compound are often included in such screening libraries to identify new therapeutic activities.

While it may not be developed as a final drug product itself, its role in the research and development pipeline is significant for advancing the field of oncology and understanding the chemical biology of microtubule-targeting agents. americanpharmaceuticalreview.comru.nl

Analytical Characterization and Research Quality Control of 2 Debenzoyl 2 Tigloyl 10 Deacetylbaccatin Iii

Spectroscopic Techniques for Structural Elucidation in Research

Spectroscopic methods are indispensable for the detailed structural analysis of 2-debenzoyl-2-tigloyl 10-deacetylbaccatin III, providing insights into its atomic connectivity and three-dimensional arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 2-debenzoyl-2-tigloyl 10-deacetylbaccatin III. One-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments are utilized to map the intricate framework of this taxane (B156437).

¹H NMR spectroscopy provides information about the chemical environment of protons within the molecule. Specific chemical shifts are indicative of the different proton types, such as those on the taxane core, the tigloyl group, and the acetyl group. For instance, the presence of signals corresponding to the tigloyl group and the absence of signals for a benzoyl group are key identifiers.

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton. The chemical shifts of the carbon atoms confirm the presence of the characteristic taxane core and the specific ester functionalities. The absence of benzoyl carbon signals and the appearance of signals corresponding to the tigloyl moiety are crucial for confirming the compound's identity.

2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed to establish the connectivity between protons and carbons, allowing for a complete and unambiguous assignment of the molecular structure. These advanced methods were instrumental in rigorously establishing the structures of new taxanes, including analogues of 10-deacetylbaccatin III. researchgate.net

Table 1: Representative NMR Data for 2-Debenzoyl-2-tigloyl 10-Deacetylbaccatin III

| Technique | Key Findings | Reference |

| ¹H NMR | Reveals proton chemical shifts and coupling constants, confirming the presence of the tigloyl group. | |

| ¹³C NMR | Confirms the carbon skeleton, including the absence of benzoyl signals and the presence of tigloyl carbons. | |

| 2D NMR | Establishes detailed connectivity between protons and carbons for complete structural assignment. | researchgate.net |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of 2-debenzoyl-2-tigloyl 10-deacetylbaccatin III. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for confirming the molecular formula. researchgate.net

Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) have been used to map the distribution of this compound in plant tissues. Fast Atom Bombardment (FAB) mass spectrometry has also been a key tool in confirming the structures of new taxanes by providing accurate mass data. researchgate.net

The molecular formula for 2-debenzoyl-2-tigloyl 10-deacetylbaccatin III is C₂₇H₃₈O₁₀, with a corresponding molecular weight of approximately 522.58 g/mol . scbt.compharmaffiliates.com HRMS can confirm this with a high degree of precision, distinguishing it from other taxanes with similar masses.

Table 2: Mass Spectrometry Data for 2-Debenzoyl-2-tigloyl 10-Deacetylbaccatin III

| Technique | Information Obtained | Value | Reference |

| MS/HRMS | Molecular Formula | C₂₇H₃₈O₁₀ | scbt.compharmaffiliates.com |

| MS/HRMS | Molecular Weight | ~522.58 g/mol | scbt.compharmaffiliates.com |

| LC-MS | Distribution in plant tissues | Mapped | |

| HR-FAB-MS | Structural confirmation | Confirmed | researchgate.net |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is utilized to identify the functional groups present in 2-debenzoyl-2-tigloyl 10-deacetylbaccatin III. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different chemical bonds.

Key characteristic absorption bands in the IR spectrum would include:

O-H stretching: A broad band indicating the presence of hydroxyl groups.

C=O stretching: Strong absorptions corresponding to the ester and ketone carbonyl groups.

C-O stretching: Bands associated with the ether and ester linkages.

C=C stretching: Absorption indicating the presence of the alkene in the tigloyl group and the taxane core.

While specific IR data for this exact compound is not detailed in the provided search results, it is a standard technique used in the characterization of taxanes.

X-ray Crystallography for Absolute Stereochemistry

X-ray crystallography is the definitive method for determining the absolute stereochemistry of a molecule. This technique provides a three-dimensional model of the crystal structure, revealing the precise spatial arrangement of atoms. For complex molecules like taxanes, where numerous chiral centers exist, X-ray crystallography is invaluable for unambiguous structural assignment. The crystal structures of related taxanes, such as baccatin (B15129273) III, have been determined, providing a foundational understanding of the taxane core's conformation. researchgate.net This technique was also crucial in establishing the structure of other new taxane analogues. researchgate.net

Chromatographic Methods for Purity Assessment and Quantification in Research Samples

Chromatographic techniques are essential for the separation, purification, and quantification of 2-debenzoyl-2-tigloyl 10-deacetylbaccatin III from complex mixtures, such as plant extracts or synthetic reaction products.

Liquid Chromatography (LC) with Various Detection Methods (e.g., UV, ELSD)

High-Performance Liquid Chromatography (HPLC) is the most widely used chromatographic method for the analysis of taxanes. frontiersin.org When coupled with a UV detector, HPLC allows for the quantification of 2-debenzoyl-2-tigloyl 10-deacetylbaccatin III by measuring its absorbance at a specific wavelength. frontiersin.org The choice of mobile phase, typically a mixture of acetonitrile (B52724) and water, and a suitable stationary phase, such as a C18 column, is critical for achieving good separation from other related taxanes. frontiersin.org

Evaporative Light Scattering Detection (ELSD) is another detection method that can be used with LC. ELSD is a "universal" detector that is not dependent on the chromophoric properties of the analyte, making it suitable for a wide range of compounds.

Preparative HPLC is also employed for the purification of taxanes, although it can be resource-intensive. google.com Other chromatographic techniques, such as Centrifugal Partition Chromatography (CPC), have been developed as alternative methods for the purification of related compounds like 10-deacetylbaccatin III. google.com

Table 3: Chromatographic Methods for 2-Debenzoyl-2-tigloyl 10-Deacetylbaccatin III Analysis

| Technique | Purpose | Key Parameters | Reference |

| HPLC-UV | Purity assessment and quantification | C18 column, acetonitrile/water mobile phase, UV detection | frontiersin.org |

| HPLC-ELSD | Quantification, especially for non-UV absorbing impurities | - | researchgate.net |

| Preparative HPLC | Purification | High solvent and adsorbent usage | google.com |

| CPC | Alternative purification method | Various solvent systems (e.g., MEK/water) | google.com |

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is a powerful analytical technique for separating and analyzing volatile compounds. While the direct analysis of complex, high-molecular-weight taxanes like 2-Debenzoyl-2-tigloyl 10-Deacetylbaccatin III by GC is challenging due to their low volatility and thermal instability, the method is highly suitable for analyzing their more volatile precursors and derivatives. In the context of taxane biosynthesis and metabolic engineering, GC, particularly when coupled with Mass Spectrometry (GC-MS), is instrumental for the analysis of early-stage precursors.

Research efforts to produce taxol precursors in heterologous systems, such as engineered yeast or plants, often target the production of less complex diterpenes like taxadiene, the skeletal precursor to all taxanes. researchgate.net GC-MS is the primary method used to detect and quantify these volatile intermediates. The analysis typically involves extracting the compounds from the culture medium or biomass using a non-polar solvent like hexane (B92381). researchgate.netresearchgate.net The resulting extract can then be analyzed directly.

The GC separates the various components of the extract based on their boiling points and interaction with the stationary phase of the GC column. As components elute from the column, they enter the mass spectrometer, which provides mass-to-charge ratio data, allowing for structural elucidation and confirmation of the target compound's identity. siu.edu For example, in studies involving the expression of a taxadiene synthase gene, GC-MS analysis of crude hexane extracts is used to identify the taxadiene peak by comparing its retention time and mass spectrum to that of a known standard. researchgate.netresearchgate.net

The table below summarizes typical GC-MS parameters used in the analysis of volatile taxane precursors.

| Parameter | Typical Conditions for Taxane Precursor Analysis | Reference |

|---|---|---|

| Instrumentation | Gas Chromatograph coupled with a Mass Spectrometer (GC-MS) | researchgate.netsiu.edu |

| Sample Preparation | Crude hexane extraction from source (e.g., engineered cells, plant tissue) | researchgate.netresearchgate.net |

| GC Column | Capillary columns (e.g., DB-5 or similar non-polar phase) | researchgate.netresearchgate.net |

| Carrier Gas | Helium | researchgate.net |

| Injection Mode | Splitless or Split | researchgate.net |

| Temperature Program | Ramped oven temperature (e.g., 50°C to 300°C) to elute compounds of varying volatility | researchgate.net |

| Detection | Mass Spectrometry (MS) in full scan or selected ion monitoring (SIM) mode | siu.edunih.gov |

Hyphenated Techniques (e.g., LC-MS/MS) for Complex Mixture Analysis

For the direct analysis of complex and non-volatile taxanes like 2-Debenzoyl-2-tigloyl 10-Deacetylbaccatin III within intricate biological matrices, hyphenated techniques are essential. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice due to its superior sensitivity, selectivity, and ability to handle complex mixtures such as plant extracts or cell culture broths. aksaray.edu.trresearchgate.net

LC-MS/MS combines the separation power of High-Performance Liquid Chromatography (HPLC) with the analytical capabilities of tandem mass spectrometry. The HPLC first separates the target analyte from other compounds in the sample. The separated components then enter the mass spectrometer. An initial mass analysis (MS1) isolates the molecular ion of the target compound. This isolated ion is then fragmented, and a second mass analysis (MS2) is performed on the resulting fragments. This process, known as Selected Reaction Monitoring (SRM), provides a highly specific and quantitative "fingerprint" for the analyte, minimizing interference from the sample matrix. aksaray.edu.tr

In the analysis of 10-deacetylbaccatin III (a close structural analogue) from Taxus baccata, LC-MS/MS with a heated electrospray ionization (ESI) source in positive ionization mode is commonly employed. aksaray.edu.tr The sample, typically diluted in methanol (B129727), is injected into the system, and the mass spectrometer is set to monitor specific precursor-to-product ion transitions, ensuring accurate identification and quantification. aksaray.edu.trresearchgate.net This technique is critical for studying the tissue-specific distribution and seasonal variations of taxanes in their natural sources. researchgate.net

The following table outlines typical parameters for the LC-MS/MS analysis of taxanes.

| Parameter | Typical Conditions for Taxane Analysis | Reference |

|---|---|---|

| Instrumentation | Liquid Chromatograph coupled to a Tandem Mass Spectrometer (LC-MS/MS) | aksaray.edu.tr |

| LC Column | Reversed-phase C18 column (e.g., Thermo HS C18) | researchgate.net |

| Mobile Phase | A gradient of acetonitrile and water (often with a pH modifier like phosphoric acid or formic acid) | researchgate.net |

| Ionization Source | Electrospray Ionization (ESI), typically in positive mode | aksaray.edu.trresearchgate.net |

| MS Analysis Mode | Selected Reaction Monitoring (SRM) for targeted quantification | aksaray.edu.tr |

| Sample Preparation | Extraction with a polar solvent (e.g., methanol, ethanol) followed by dilution | aksaray.edu.tr |

| Example Application | Quantification of 10-deacetylbaccatin III and its derivatives in Taxus extracts | aksaray.edu.tr |

Development and Validation of Analytical Methods for Research and Precursor Quality Control

The development and validation of robust analytical methods are paramount for both research purposes and the quality control of 2-Debenzoyl-2-tigloyl 10-Deacetylbaccatin III, especially given its role as a key precursor in the semi-synthesis of modern anticancer drugs. lookchem.com Ensuring the purity, potency, and consistency of this starting material is critical for the safety and efficacy of the final pharmaceutical product. lookchem.comhimpharm.com

Analytical method development for a taxane precursor involves creating a precise and reliable procedure for its identification and quantification. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique for this purpose. researchgate.netresearchgate.net The method must be able to separate the target compound from structurally similar impurities and related taxanes that may be present in the raw material, which is often extracted from natural sources like the needles of Taxus baccata. researchgate.netresearchgate.net

Once a method is developed, it must undergo rigorous validation to ensure it is fit for its intended purpose. Method validation is a key requirement for quality control in pharmaceutical manufacturing. The validation process assesses several key parameters, as detailed in the table below.

| Validation Parameter | Description | Relevance to Precursor Quality Control |

|---|---|---|

| Specificity/Selectivity | The ability of the method to unequivocally assess the analyte in the presence of other components (e.g., impurities, degradation products). | Ensures that the measured signal is only from 2-Debenzoyl-2-tigloyl 10-DAB and not from other related taxanes, guaranteeing purity assessment. researchgate.net |

| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. | Demonstrates that the method can accurately quantify the precursor over a defined concentration range. researchgate.net |

| Accuracy | The closeness of test results obtained by the method to the true value. | Confirms the method provides a true measure of the precursor's concentration. |

| Precision (Repeatability & Intermediate Precision) | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. | Ensures the method yields consistent, reproducible results over time and with different analysts or equipment. |

| Range | The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. | Defines the concentration limits for which the method is considered reliable. researchgate.net |

| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. | Provides confidence that the method is reliable during routine use under normal operational variations. |

The use of certified reference materials for this compound is crucial in this process for calibration and verification. lookchem.com Ultimately, well-validated analytical methods ensure that each batch of the precursor meets the stringent quality standards required for its use in pharmaceutical manufacturing. himpharm.com

Advanced Research Perspectives and Future Directions in 2 Debenzoyl 2 Tigloyl 10 Deacetylbaccatin Iii Studies

Biotechnological Innovations for Sustainable Production of Taxane (B156437) Intermediates

The reliance on slow-growing yew trees for taxane extraction presents a significant bottleneck for pharmaceutical production. Biotechnological approaches, particularly plant cell fermentation, offer a sustainable and controllable alternative. Taxus cell cultures are a reliable platform for producing taxane intermediates, grown under controlled conditions to ensure a consistent supply. nih.gov

Research efforts are focused on several key areas to boost yields:

Elicitation: The application of elicitors, such as coronatine (B1215496) and salicylic (B10762653) acid, has been shown to trigger defense responses in Taxus cell cultures, leading to an upregulation of secondary metabolic pathways and increased production of taxanes. nih.gov

Metabolic Engineering: Advances in understanding the paclitaxel (B517696) biosynthetic pathway allow for the genetic engineering of high-producing cell lines. This includes overexpressing key enzymes or silencing competing pathways to channel metabolic flux towards desired intermediates like 10-deacetylbaccatin III (10-DAB) and its analogs. researchgate.net

Microbial Fermentation: A promising frontier is the heterologous expression of the taxane biosynthetic pathway in microbial hosts like E. coli or yeast. While complex, this strategy could enable rapid, large-scale, and cost-effective production of key precursors. mdpi.com For instance, the biotransformation of 10-DAB into baccatin (B15129273) III using engineered microbial strains expressing the enzyme 10-deacetylbaccatin III-10-O-acetyltransferase (DBAT) highlights the potential of this approach. researchgate.netmdpi.com

Optimized Culture Conditions: Research continues to refine the composition of culture media and growth conditions. The development of two-stage culture systems, with separate growth and production phases, has been effective in maximizing biomass and subsequent taxane yield. ub.edu Furthermore, the use of nanoparticles like calixarenes in the culture medium may facilitate the excretion and stabilization of lipophilic taxanes, simplifying their purification. ub.edu

These innovations are critical for creating a sustainable and economically viable pipeline for 2-Debenzoyl-2-tigloyl 10-DAB and other essential taxane precursors, moving beyond the limitations of natural sourcing.

Chemoenzymatic Synthesis Strategies for Novel Taxane Analogs

Chemoenzymatic synthesis combines the precision of biological catalysts with the versatility of chemical reactions, providing a powerful platform for creating novel taxane analogs that are difficult to access through purely chemical or biological means. nih.gov This modular approach allows for the targeted modification of the taxane scaffold, starting from readily available intermediates like this compound.

Key strategies in this field include:

Enzyme-Mediated Acylation and Deacylation: Specific enzymes, such as acyltransferases, can be used to selectively add or remove functional groups at various positions on the taxane core. The enzyme responsible for adding the benzoyl group at the C-2 position, a taxoid 2α-O-benzoyltransferase, was identified using a surrogate substrate, demonstrating the feasibility of using enzymes for specific modifications. nih.gov By using enzymes with relaxed substrate specificity, non-natural acyl groups can be introduced, leading to a diverse library of analogs.

Whole-Cell Biotransformation: This technique utilizes engineered microorganisms as self-contained biocatalysts. mdpi.com For example, a strain engineered to express a specific transferase could convert this compound into a novel, functionalized taxane by adding a different acyl group, a process that would be challenging to achieve with chemical selectivity.

Synthesis of Novel Precursors: Chemoenzymatic methods can generate unnatural precursors for terpene synthases. nih.gov This allows for the creation of taxane skeletons with modified core structures, which can then be further diversified. Such strategies open the door to exploring structure-activity relationships and developing taxanes with improved pharmacological properties. The synthesis of prodigiosin (B1679158) and microviridin analogs through chemoenzymatic routes showcases the broad applicability of these methods for producing complex natural product derivatives. nih.govrsc.org

These approaches leverage the unique properties of this compound as a starting scaffold, enabling the rational design and efficient synthesis of new-to-nature taxanes with potentially enhanced therapeutic profiles.

Exploration of Undiscovered Biological Activities beyond Canonical Taxane Mechanisms

The biological activity of most taxanes, including paclitaxel, is famously attributed to their ability to bind to and stabilize microtubules, leading to mitotic arrest and apoptosis in cancer cells. nih.gov The derivative 2-debenzoyl-2-tigloyl paclitaxel has been shown to retain this tubulin-binding activity, suggesting that the core mechanism is conserved even with modifications at the C-2 position. nih.gov

However, the vast chemical diversity of the more than 400 known taxane analogs suggests the potential for a wider range of biological activities. nih.gov Research into this compound has predominantly focused on its role as a biosynthetic precursor. Future research directions could explore whether this specific intermediate, or novel derivatives synthesized from it, possess biological functions beyond the canonical microtubule-stabilizing effect.

Potential areas for exploration include:

Modulation of Other Cellular Targets: The complex polycyclic structure of taxanes could allow for interactions with other proteins or cellular pathways. High-throughput screening of this compound against various enzyme and receptor panels could uncover unexpected biological targets.

Synergistic or Combination Effects: This compound could be investigated for its potential to enhance the efficacy of other chemotherapeutic agents or to overcome mechanisms of drug resistance.

Non-Oncological Applications: Given the diverse bioactivities of natural products, exploring this taxane intermediate for anti-inflammatory, neuroprotective, or antimicrobial properties could yield novel therapeutic leads.

While current data is limited, the structural uniqueness of this compound warrants a systematic investigation into its broader pharmacological profile, moving beyond its established identity as a mere stepping stone to paclitaxel.

Computational Chemistry and Molecular Modeling for Rational Design and Mechanistic Insights

Computational chemistry and molecular modeling are indispensable tools for accelerating research into complex molecules like taxanes. These methods provide insights into molecular structure, reactivity, and interactions that are often difficult to obtain through experimental means alone. For this compound, computational studies can play a significant role in several areas.

Rational Design of Novel Analogs: By modeling the binding of different taxane analogs to the active site of target proteins (e.g., tubulin or biosynthetic enzymes), researchers can predict which modifications are likely to enhance activity or introduce new functions. This allows for the rational design of new derivatives for chemoenzymatic synthesis, prioritizing compounds with the highest potential for success.

Understanding Enzyme Mechanisms: Computational methods can be used to model the catalytic mechanism of enzymes in the taxane biosynthetic pathway, such as the acyltransferases that utilize this compound as a substrate or product. This knowledge is crucial for engineering enzymes with altered substrate specificity or improved catalytic efficiency for use in biotechnological production and chemoenzymatic synthesis.

These in silico approaches provide a powerful, predictive framework that guides experimental work, saving time and resources while deepening the fundamental understanding of the structure-function relationships of taxane intermediates.

Integration of Omics Technologies (Genomics, Metabolomics) for Comprehensive Understanding of Taxane Metabolism

The complexity of taxane biosynthesis requires a holistic, systems-biology approach for a complete understanding. The integration of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—is revolutionizing the study of plant natural products. researchgate.net

Genomics and Transcriptomics: The recent sequencing of several Taxus genomes has been a monumental leap forward, enabling the identification of the genes and gene clusters responsible for paclitaxel biosynthesis. nih.govoup.comresearchgate.net By correlating gene expression data (transcriptomics) from elicited cell cultures with taxane production, researchers can pinpoint previously unknown enzymes and regulatory factors in the pathway. oup.comresearchgate.net This genomic information is the foundation for metabolic engineering efforts aimed at boosting the production of intermediates like this compound.

Metabolomics: This technology provides a snapshot of the complete set of metabolites in a biological system. Untargeted metabolomics studies on Taxus cell cultures have revealed the intricate interplay between taxane production and other metabolic pathways, such as those for flavonoids and other secondary metabolites. nih.gov By tracking the levels of hundreds of compounds simultaneously, metabolomics can identify metabolic bottlenecks, discover novel taxane analogs, and provide biomarkers for high-producing cell lines. nih.govnih.gov Multi-omics analyses, combining metabolomic and proteomic data, have been used to investigate cellular responses to taxane treatment, revealing significantly altered metabolic pathways. researchgate.net

The integration of these omics platforms provides an unprecedented, system-wide view of taxane metabolism. This comprehensive understanding is essential for rationally manipulating the biosynthetic pathway in cell cultures or microbial hosts to maximize the sustainable production of this compound and other valuable taxoids.

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for the efficient extraction and purification of 2-Debenzoyl-2-tigloyl 10-DAB from natural sources?

- Methodology : Use matrix solid-phase dispersion (MSPD) coupled with high-performance liquid chromatography (HPLC) for extraction and quantification. Calibration curves with R² ≥ 0.9998 ensure accuracy, while retention time analysis (e.g., 4.2 minutes for 10-DAB III) and impurity profiling (via chromatograms) validate purity .

- Optimization : Adjust solvent systems (e.g., binary mixtures) to minimize co-eluting impurities, as unresolved peaks in chromatograms can reduce yield purity .

Q. How can researchers validate the structural integrity of this compound during synthesis?

- Analytical Techniques :

- FT-IR and ¹³C NMR : Identify hydrogen bonding patterns between hydroxyl moieties (e.g., C-13 α-hydroxyl) and solvent molecules, which confirm pseudopolymorph formation .

- LC-MS/MS : Verify molecular weight (e.g., [M-H]⁻ ion at m/z 543.2) to distinguish 10-DAB from structurally similar analogs .

Q. What are the critical factors influencing the yield of 10-DAB in microbial conversion processes?

- Key Variables :

- Substrate concentration : Higher concentrations (e.g., >5 mM) may saturate enzymatic activity.

- Incubation time : Optimal duration balances precursor conversion and byproduct formation.

- Statistical Design : Use Plackett-Burman experiments to rank factors (e.g., culture time, substrate concentration) by significance (F-value analysis) .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for 10-DAB derivatives under varying solvent conditions?

- Approach :

- Single-crystal X-ray diffraction : Compare host-guest frameworks in solvates (e.g., Forms I, II, III) to identify solvent-dependent hydrogen bonding patterns .

- Thermodynamic Analysis : Assess solvent polarity and hydrogen-bonding capacity to explain polymorph stability discrepancies.

Q. What strategies mitigate challenges in stereoselective synthesis of this compound derivatives?

- Stereochemical Control :

- Protecting groups : Use selective acetylation at C-10 and C-13 to prevent undesired side reactions during tigloyl group introduction .

- Catalytic systems : Optimize chiral catalysts (e.g., organocatalysts) for enantioselective acylation, leveraging hindered α-hydroxyl groups for regioselectivity .

Q. How can conflicting HPLC purity data for 10-DAB extracts be systematically addressed?

- Troubleshooting Framework :

- Impurity profiling : Identify co-eluting peaks via LC-MS/MS to distinguish degradation products (e.g., oxidized analogs) from synthetic intermediates .

- Standardization : Use certified reference materials (CRMs) with >98% purity and batch-specific COAs to calibrate instruments .

Q. What experimental designs are effective for studying structure-activity relationships (SAR) of 10-DAB analogs in microtubule stabilization?

- SAR Protocol :

- In vitro assays : Measure tubulin polymerization rates using purified 10-DAB analogs with modified acyl groups (e.g., tigloyl vs. benzoyl).

- Molecular docking : Compare binding affinities of analogs to β-tubulin’s taxane-binding site using crystallographic data (PDB ID: 1JFF) .

Methodological Guidelines

-

Data Reproducibility :

-

Conflict Resolution :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products